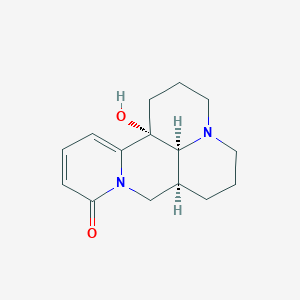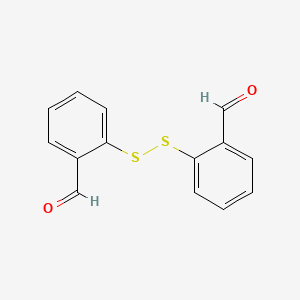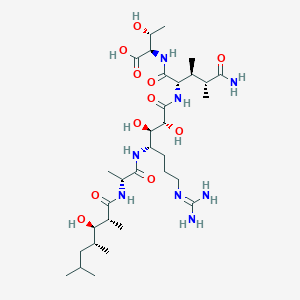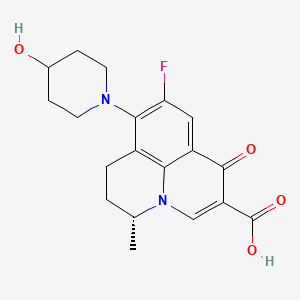
(R)-nadifloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-nadifloxacin is a nadifloxacin. It is an enantiomer of a (S)-nadifloxacin.
Aplicaciones Científicas De Investigación
Broad-Spectrum Antibacterial Efficacy
Research into fluoroquinolones, including (R)-nadifloxacin, emphasizes their critical role in addressing a wide range of bacterial infections. The structural and functional characterization of these compounds reveals their effectiveness against resistant bacterial strains, contributing to the classification and development of newer generations of fluoroquinolones aimed at overcoming antibiotic resistance (Rusu et al., 2021).
Mechanism of Action and Resistance
The mechanism of action for (R)-nadifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This mode of action is shared among fluoroquinolones, contributing to their efficacy in treating infections. However, the emergence of resistance to fluoroquinolones, including (R)-nadifloxacin, is a significant concern. Research efforts have focused on understanding the genetic basis of resistance, often linked to mutations in target enzymes, and exploring strategies to mitigate this challenge (Van Der Wouden et al., 2000).
Application in Treating Dermatological Conditions
(R)-nadifloxacin has been specifically noted for its use in treating acne and other skin conditions. Its ability to target and reduce populations of Propionibacterium acnes, a key bacterium implicated in acne, has been highlighted. The drug's efficacy in penetrating the lipid-rich environment of the microcomedo and its activity against a spectrum of other skin pathogens underscore its value in dermatological applications (Leyden, 2001).
Propiedades
Número CAS |
160961-35-3 |
|---|---|
Nombre del producto |
(R)-nadifloxacin |
Fórmula molecular |
C19H21FN2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(12R)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1 |
Clave InChI |
JYJTVFIEFKZWCJ-SNVBAGLBSA-N |
SMILES isomérico |
C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
SMILES canónico |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
Otros números CAS |
160961-35-3 |
Sinónimos |
9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid nadifloxacin OPC 7251 OPC-7251 R-NDFX S-NDFX |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




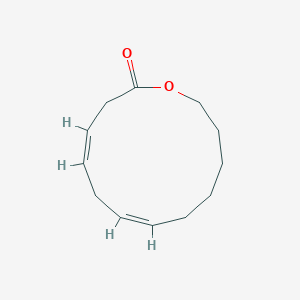
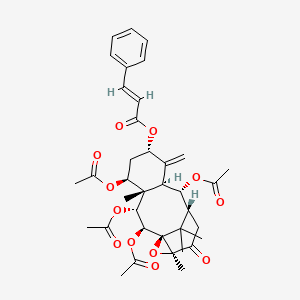
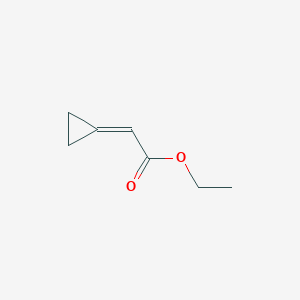
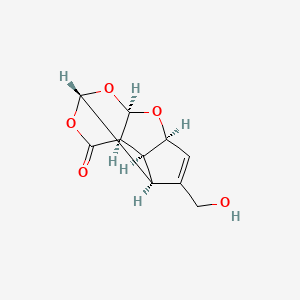

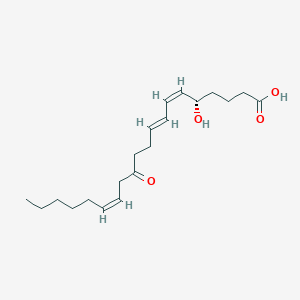
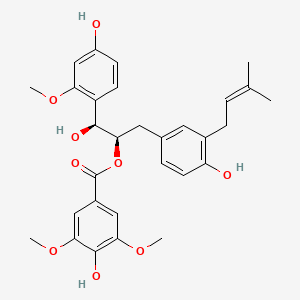
![(5R,8S,9R,11R,13R,16R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1249839.png)

![[(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1249841.png)
